molecular formula C20H19NO3S B14137938 N-(4-(benzyloxy)phenyl)-4-methylbenzenesulfonamide CAS No. 58750-86-0

N-(4-(benzyloxy)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B14137938
CAS No.: 58750-86-0
M. Wt: 353.4 g/mol
InChI Key: IKOCVYWQQREWMR-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)phenyl]-p-toluenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a p-toluenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Benzyloxy)phenyl]-p-toluenesulfonamide typically involves the reaction of 4-benzyloxyaniline with p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N-[4-(Benzyloxy)phenyl]-p-toluenesulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Benzyloxy)phenyl]-p-toluenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[4-(Benzyloxy)phenyl]-p-toluenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(Benzyloxy)phenyl]-p-toluenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxyphenylacetic acid: Similar in structure but lacks the sulfonamide group.

    4-Benzyloxyphenol: Contains a hydroxyl group instead of the sulfonamide group.

    N-[4-(Benzyloxy)phenyl]glycinamide: Contains a glycinamide moiety instead of the p-toluenesulfonamide group.

Uniqueness

N-[4-(Benzyloxy)phenyl]-p-toluenesulfonamide is unique due to the presence of both the benzyloxy and p-toluenesulfonamide groups. This combination imparts specific chemical properties and biological activities that are not observed in the similar compounds listed above. The sulfonamide group, in particular, is known for its ability to inhibit enzymes, making this compound valuable in medicinal chemistry.

Properties

CAS No.

58750-86-0

Molecular Formula

C20H19NO3S

Molecular Weight

353.4 g/mol

IUPAC Name

4-methyl-N-(4-phenylmethoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C20H19NO3S/c1-16-7-13-20(14-8-16)25(22,23)21-18-9-11-19(12-10-18)24-15-17-5-3-2-4-6-17/h2-14,21H,15H2,1H3

InChI Key

IKOCVYWQQREWMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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